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Compound of Interest

Compound Name: Fmoc-Photo-Linker

Cat. No.: B064837 Get Quote

This guide provides a comprehensive overview of the Fmoc-Photo-Linker, a critical tool for

researchers, scientists, and professionals in drug development. It details the linker's properties,

specifications, and applications, with a focus on its use in solid-phase peptide synthesis

(SPPS).

Core Properties and Specifications
The Fmoc-Photo-Linker, chemically known as 4-{4-[1-(9-

Fluorenylmethyloxycarbonylamino)ethyl]-2-methoxy-5-nitrophenoxy}butanoic acid, is a

photolabile linker designed for the synthesis of C-terminal peptide amides.[1] Its key feature is

the ortho-nitrobenzyl moiety, which allows for cleavage from a solid support under mild UV

irradiation, preserving the integrity of sensitive peptides.[1]

The linker's properties are summarized in the tables below.

Table 1: Chemical and Physical Properties
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Property Value

CAS Number 162827-98-7[2][3]

Molecular Formula C₂₈H₂₈N₂O₈[2][3]

Molecular Weight 520.56 g/mol [2][3]

Appearance White to off-white powder

Solubility
Soluble in common organic solvents such as

DMF, DCM, and NMP.

Table 2: Photochemical Properties

Property Value

Chromophore ortho-Nitrobenzyl

Typical Cleavage Wavelength ~365 nm[4]

Cleavage Conditions Neutral pH, room temperature[4]

Cleavage Efficiency

Can exceed 90% under optimal conditions.[1]

Factors influencing efficiency include light

intensity, irradiation time, and agitation of the

solid support.[1][5]

Molar Absorptivity (ε) at λmax

Data not available for this specific linker. Typical

values for related o-nitrobenzyl compounds are

in the range of 1,000-10,000 M⁻¹cm⁻¹.

Quantum Yield (Φ)

Data not available for this specific linker.

Quantum yields for o-nitrobenzyl compounds

are highly dependent on the leaving group and

substitution pattern on the aromatic ring.[6] The

presence of electron-donating methoxy groups,

as in this linker, generally increases the

quantum yield.[7][8]
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Mechanism of Action
The functionality of the Fmoc-Photo-Linker is centered around two key components: the Fmoc

protecting group and the photolabile ortho-nitrobenzyl core.

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-terminus of the

growing peptide chain. It is stable under the conditions of peptide coupling but can be readily

removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF), to

allow for the addition of the next amino acid.[4]

Photolabile Core: The ortho-nitrobenzyl group is the light-sensitive component. Upon

irradiation with UV light (around 365 nm), an intramolecular hydrogen abstraction is initiated,

leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to

form an o-nitrosobenzaldehyde derivative, which results in the cleavage of the bond

connecting the linker to the synthesized peptide, releasing the peptide amide from the solid

support.[9]

Experimental Protocols
Attachment of Fmoc-Photo-Linker to Amino-
Functionalized Resin
This protocol describes the loading of the Fmoc-Photo-Linker onto an amino-functionalized

solid support (e.g., Rink Amide resin).

Materials:

Amino-functionalized resin (e.g., Rink Amide resin)

Fmoc-Photo-Linker

N,N'-Diisopropylcarbodiimide (DIC)

Hydroxybenzotriazole (HOBt)

Dimethylformamide (DMF)

Dichloromethane (DCM)
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Piperidine

Reaction vessel with a filter

Procedure:

Swell the amino-functionalized resin in DMF for at least 1 hour in the reaction vessel.

Drain the DMF.

Dissolve 1.5 to 2.5 equivalents of Fmoc-Photo-Linker and an equimolar amount of HOBt in

a minimal amount of DMF.

Add 1.0 equivalent of DIC to the Fmoc-Photo-Linker/HOBt solution and allow it to pre-

activate for 10 minutes.

Add the activated linker solution to the swollen resin.

Agitate the mixture at room temperature for 2-4 hours.

Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3

times), and finally DMF (3 times).

To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and

pyridine in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.

Wash the resin as described in step 7.

The loading of the linker can be quantified by treating a small, weighed amount of the dried

resin with 20% piperidine in DMF and measuring the absorbance of the released

dibenzylfulvene-piperidine adduct at approximately 301 nm.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-
Photo-Linker Resin
This protocol outlines the general cycle for elongating the peptide chain on the Fmoc-Photo-
Linker functionalized resin.
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Materials:

Fmoc-Photo-Linker functionalized resin

Fmoc-protected amino acids

Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

Base (e.g., Diisopropylethylamine - DIPEA)

20% (v/v) Piperidine in DMF

DMF

DCM

Procedure:

Fmoc Deprotection:

Swell the resin in DMF.

Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.

Drain the solution and wash the resin thoroughly with DMF.

Amino Acid Coupling:

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents

relative to the resin loading) and a suitable coupling reagent (e.g., HATU) in DMF.

Add a base (e.g., DIPEA) to the activation mixture.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

Drain the reaction solution and wash the resin with DMF.
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Repeat steps 1 and 2 for each subsequent amino acid in the desired peptide sequence.

Photocleavage of the Peptide from the Resin
This protocol describes the final step of releasing the synthesized peptide from the solid

support.

Materials:

Peptide-bound Fmoc-Photo-Linker resin

Cleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol)

UV lamp (e.g., a high-pressure mercury lamp with a filter for 365 nm)

Quartz reaction vessel or a standard glass vessel transparent to the cleavage wavelength

Collection flask

Procedure:

Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

Swell the resin in the chosen cleavage solvent in the photoreactor. A common solvent

system is TFE/DCM (1:4 v/v).

Irradiate the resin suspension with UV light (e.g., 365 nm) at room temperature. The

irradiation time can range from 30 minutes to several hours, depending on the scale of the

synthesis, the light source intensity, and the specific peptide sequence. It is recommended to

perform a small-scale test to optimize the cleavage time.

During irradiation, gentle agitation or stirring of the resin slurry can improve cleavage

efficiency by ensuring uniform exposure to the light source.[5]

After the irradiation is complete, filter the resin and collect the filtrate containing the cleaved

peptide.

Wash the resin with additional cleavage solvent and combine the filtrates.
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The solvent can be removed under reduced pressure to yield the crude peptide.

The crude peptide can then be purified by standard techniques such as reverse-phase high-

performance liquid chromatography (RP-HPLC).

Visualizations
The following diagrams illustrate the key workflows associated with the use of the Fmoc-
Photo-Linker.

Start:
Amino-functionalized Resin Load Fmoc-Photo-Linker Fmoc-Photo-Linker Resin Fmoc Deprotection

(20% Piperidine/DMF)

Amino Acid Coupling
(Fmoc-AA, Coupling Reagents)
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(e.g., RP-HPLC) Pure Peptide Amide

Click to download full resolution via product page

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-Photo-Linker.
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Caption: Simplified mechanism of photocleavage for the ortho-nitrobenzyl linker.

Applications in Research and Drug Development
The Fmoc-Photo-Linker is a valuable tool in various scientific disciplines:

Peptide Synthesis: Its primary application is in the solid-phase synthesis of C-terminal

peptide amides, enabling the production of complex and sensitive peptides with high purity.

Drug Discovery: The ability to synthesize diverse peptide libraries with high fidelity is crucial

for screening and identifying novel therapeutic candidates.
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Chemical Biology: The controlled release of peptides using light allows for spatiotemporal

control in biological assays, facilitating the study of protein-protein interactions, enzyme

activity, and cellular signaling pathways.

Biomaterials: Photolabile linkers are used to create light-responsive hydrogels and surfaces

for applications in tissue engineering and controlled drug delivery. The ability to release

bioactive peptides from a material with a light stimulus offers precise control over cellular

behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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